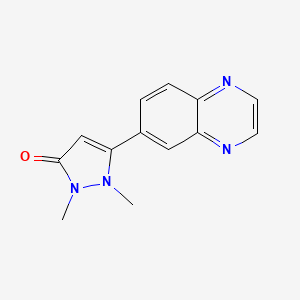

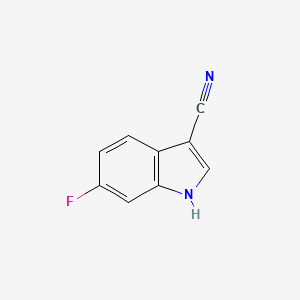

6-Fluoro-1H-indole-3-carbonitrile

Vue d'ensemble

Description

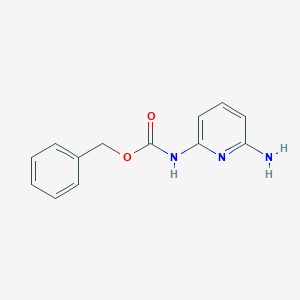

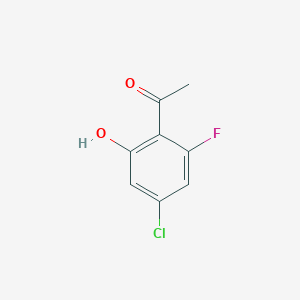

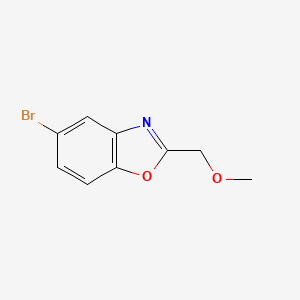

6-Fluoro-1H-indole-3-carbonitrile is an organic compound synthesized through various methods and has applications in quite a few disciplines of scientific research and industry. It is a halogen-substituted indole .

Synthesis Analysis

The synthesis of 6-Fluoro-1H-indole-3-carbonitrile involves various methods. For instance, the preparation of 6-fluoroindole has been reported via nitration of indoline . Indole derivatives have been synthesized using one-pot synthesis, which is widely considered an efficient approach in synthetic organic chemistry .Molecular Structure Analysis

In the molecular structure of similar compounds like 6-Fluoro-1H-indole-3-carboxylic acid, all the non-H atoms are approximately coplanar . The carb-oxy O atoms deviate from the indole plane .Chemical Reactions Analysis

Indole-containing small molecules have diverse pharmacological activities . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The molecular formula of 6-Fluoro-1H-indole-3-carbonitrile is C9H5FN2 . More detailed physical and chemical properties like melting point, boiling point, density, etc., can be found on chemical databases .Applications De Recherche Scientifique

Crystal Structure Analysis and Molecular Docking Studies

6-Fluoro-1H-indole-3-carbonitrile derivatives have been explored for their crystal structures and molecular interactions. For instance, Venkateshan et al. (2019) analyzed the crystal structures of related indole derivatives using single-crystal X-ray diffraction. These compounds showed potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which could be significant in increasing sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).

Cytotoxic Evaluation in Cancer Research

In the field of cancer research, novel derivatives of 6-Fluoro-1H-indole-3-carbonitrile have shown promising cytotoxic activity against various human cancer cell lines. Radwan et al. (2020) synthesized a series of these compounds and investigated their effectiveness against colon and lung cancer cells, highlighting their potential in anticancer therapy (Radwan et al., 2020).

Development of Radiotracers for Imaging

These compounds also play a crucial role in the development of radiotracers for imaging. Funke et al. (2008) designed fluoroalkoxydihydroisoquinoline-cyclohexyl indole carbonitriles as potential tracers for serotonin transporter (SERT) imaging by PET. This application is significant in neurological and psychiatric research, aiding in the visualization of SERT distribution and density (Funke et al., 2008).

Synthesis of Fluorooxindoles

Additionally, the synthesis of 6-Fluoro-1H-indole-3-carbonitrile derivatives aids in the creation of fluorooxindoles, which are useful for investigating enzymatic mechanisms in indole biosynthesis and metabolism. Takéuchi et al. (2000) demonstrated a method to obtain 3-fluorooxindoles, indicating their relevance in biochemical studies (Takéuchi et al., 2000).

Applications in Organic Synthesis

The utility of these compounds extends to organic synthesis. For example, Kobayashi et al. (2015) detailed the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing the versatility of indole derivatives in synthesizing complex organic structures (Kobayashi et al., 2015).

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.

Mode of Action

The exact mode of action can vary depending on the specific derivative and target. For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It’s involved in a variety of biochemical pathways, but the specific pathways affected would depend on the exact derivative and its targets.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and more .

Safety and Hazards

Orientations Futures

6-Fluoro-1H-indole-3-carbonitrile has applications in various disciplines of scientific research and industry. The potential for novel indole derivatives to serve as anti-tubercular agents, in silico findings, and proposed actions to facilitate the design of novel compounds with anti-tubercular activity are some of the future directions .

Propriétés

IUPAC Name |

6-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQNAQXKZBUKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697437 | |

| Record name | 6-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-indole-3-carbonitrile | |

CAS RN |

1043601-53-1 | |

| Record name | 6-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-3-[[(4-methylphenyl)sulfonyl]amino]benzoic acid](/img/structure/B1504281.png)